3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid
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Overview
Description
3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of the triazole ring in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-3-ylsulfanyl)propanoic acid typically involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation . This method allows for the efficient formation of the triazole ring and the introduction of the sulfanyl group. The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of microwave irradiation can be scaled up to industrial levels, and the process can be optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles, which can have different biological and chemical properties .
Scientific Research Applications
3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes . The sulfanyl group can also play a role in the compound’s activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid .
Uniqueness
What sets 3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid apart from other similar compounds is the presence of the sulfanyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H7N3O2S |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
3-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H7N3O2S/c9-4(10)1-2-11-5-6-3-7-8-5/h3H,1-2H2,(H,9,10)(H,6,7,8) |
InChI Key |
MLLUTRLFHZNKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)SCCC(=O)O |
Origin of Product |
United States |
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